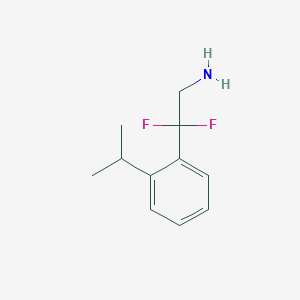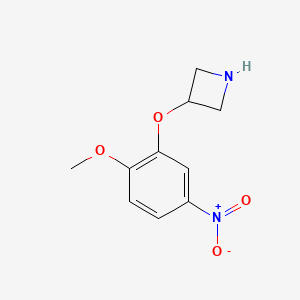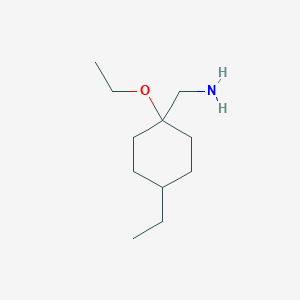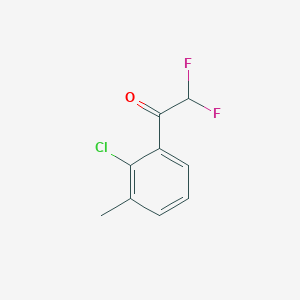
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Applications De Recherche Scientifique
3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and selectivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride depends on its specific application. Generally, the compound exerts its effects through the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, thereby influencing various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
- Propane, 1,1,3,3-tetrakis[(trifluoromethyl)sulfonyl]-
Uniqueness
Compared to similar compounds, 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride offers a unique combination of reactivity and selectivity due to the presence of the 3,4-difluorophenoxy group. This makes it particularly valuable in applications requiring precise chemical modifications .
Propriétés
Formule moléculaire |
C9H9ClF2O3S |
|---|---|
Poids moléculaire |
270.68 g/mol |
Nom IUPAC |
3-(3,4-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2 |
Clé InChI |
HFSCSQPFDRRZQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
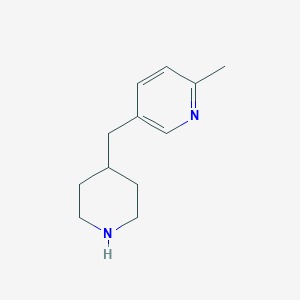
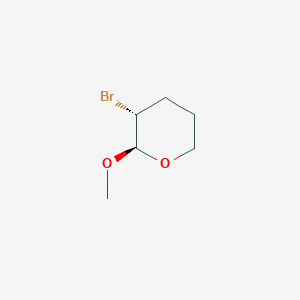
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)

